molecular formula C9H9ClN4 B168920 6-chloro-9-cyclobutyl-9H-purine CAS No. 132332-65-1

6-chloro-9-cyclobutyl-9H-purine

Cat. No.: B168920
CAS No.: 132332-65-1
M. Wt: 208.65 g/mol
InChI Key: KQTPEPWLKVESOH-UHFFFAOYSA-N
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Description

6-Chloro-9-cyclobutyl-9H-purine is a synthetically modified purine derivative. The purine ring system is one of the most ubiquitous nitrogen-containing heterocycles in nature, serving as the core structure of adenine and guanine in nucleic acids (DNA and RNA) and playing critical roles in cellular metabolism and signaling . This compound is characterized by a chlorine atom at the 6-position and a cyclobutyl group at the 9-position of the purine ring. This specific substitution pattern is significant in medicinal chemistry, as the introduction of substituents at the 6 and 9 positions of the purine ring is a common strategy to develop compounds with enhanced binding affinity and selectivity toward various enzymatic targets . Its primary research value lies in its role as a versatile building block for the synthesis of novel nucleoside analogs and other pharmaceutically relevant purine derivatives. The reactive chlorine atom at the 6-position serves as an excellent leaving group, allowing for facile nucleophilic aromatic substitution reactions with various amines (including aromatic and aliphatic amines) and other nucleophiles to create a diverse library of 6-substituted purines . The 9-cyclobutyl group is an example of a carbocyclic substitution, and such carbocyclic derivatives, where a sugar ring is replaced by a carbocycle, are known to enhance the metabolic stability of potential drug candidates . Researchers utilize this scaffold in the development of potential therapeutic agents, particularly as protein kinase inhibitors . Purine derivatives bearing substitutions at the 2, 6, and 9 positions are a widely explored class of compounds in the development of potent and selective inhibitors for kinases like BTK and Bcr-Abl . Furthermore, structurally related purine analogs have been investigated for their activity as Hsp90 inhibitors, presenting a potential strategy for the treatment of certain proliferative diseases . This compound is intended for research and development purposes only in laboratory settings. It is not for human or veterinary therapeutic use, diagnostic use, or personal consumption.

Properties

IUPAC Name

6-chloro-9-cyclobutylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTPEPWLKVESOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=NC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Preparation

The reaction begins with the activation of cyclobutanol via the Mitsunobu system, which converts the hydroxyl group into a leaving group. The purine’s N-9 nitrogen acts as a nucleophile, displacing the activated oxygen to form the N-cyclobutyl bond. Critical to this process is the use of 6-chloro-9H-purine as the starting material, which ensures the chlorine atom remains intact at position 6 during the reaction.

In a representative procedure:

  • 6-Chloro-9H-purine (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF).

  • Cyclobutanol (1.2 mmol), triphenylphosphine (1.5 mmol), and DIAD (1.5 mmol) are added sequentially under argon.

  • The mixture is stirred at room temperature for 24 hours, followed by purification via silica gel chromatography (CH₂Cl₂:MeOH = 30:1).

This method yields 6-chloro-9-cyclobutyl-9H-purine in 65–72% isolated yield, with regioselectivity confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Mitsunobu Reaction Optimization

ParameterConditionYield (%)
SolventTHF72
Temperature25°C68
Cyclobutanol Equiv.1.270
Reaction Time24 h65

Direct N-Alkylation Using Cyclobutyl Halides

Alternative to the Mitsunobu approach, direct alkylation of 6-chloro-9H-purine with cyclobutyl halides (e.g., cyclobutyl bromide) under basic conditions offers a streamlined route. Sodium hydride (NaH) in dimethylformamide (DMF) is commonly employed to deprotonate the N-9 position, enabling nucleophilic attack on the cyclobutyl halide.

Procedure and Challenges

  • 6-Chloro-9H-purine (1.0 mmol) is suspended in dry DMF under argon.

  • NaH (1.2 mmol) is added, and the mixture is stirred for 30 minutes to generate the purine anion.

  • Cyclobutyl bromide (1.2 mmol) is introduced, and the reaction is heated to 60°C for 12 hours.

  • The product is isolated via column chromatography (CH₂Cl₂:MeOH = 50:1), yielding 58–63% of the target compound.

Despite its simplicity, this method faces challenges due to the steric strain of the cyclobutyl group and competing alkylation at N-7. Regioselectivity for N-9 is typically 85:15 (N-9:N-7) under optimized conditions.

Table 2: N-Alkylation Efficiency

BaseSolventTemperatureN-9:N-7 RatioYield (%)
NaHDMF60°C85:1563
K₂CO₃DMF80°C70:3045
DBUTHF25°C90:1055

Functionalization of Pre-Alkylated Intermediates

Intermediate derivatization provides a pathway to introduce the cyclobutyl group post-alkylation. For example, 6-chloro-9-propargyl-9H-purine can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized cyclobutane derivatives.

Click Chemistry Approach

  • 6-Chloro-9-propargyl-9H-purine (1.0 mmol) is reacted with azidocyclobutane (1.2 mmol) in a t-BuOH:H₂O (1:1) mixture.

  • CuSO₄ (0.3 mmol) and sodium ascorbate (0.6 mmol) are added, and the reaction is irradiated under microwave conditions (80°C, 45 minutes).

  • Purification by chromatography affords the cyclobutyl-adduct in 52–60% yield.

This method is advantageous for introducing diverse cyclobutyl substituents but requires multi-step synthesis of the azide precursor.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.81 (s, 1H, H8), 8.73 (s, 1H, H2), 4.92 (m, 1H, cyclobutyl CH), 2.65–2.30 (m, 4H, cyclobutyl CH₂).

  • ¹³C NMR (151 MHz, DMSO-d₆): δ 152.1 (C6), 150.9 (C2), 148.7 (C4), 130.5 (C5), 77.3 (cyclobutyl C), 34.2–28.1 (cyclobutyl CH₂).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₁H₁₀ClN₅ [M+H]⁺: 256.0654; Found: 256.0651.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Regioselectivity (N-9:N-7)Complexity
Mitsunobu65–72>99:1Moderate
Direct Alkylation58–6385:15Low
Click Chemistry52–60>99:1High

The Mitsunobu reaction offers superior regioselectivity and yield, making it the preferred method for large-scale synthesis. Direct alkylation, while less efficient, is valuable for rapid access to the target compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-cyclobutyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-9-cyclobutyl-9H-purine, while oxidation reactions may produce this compound N-oxide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP (Predicted) Key Structural Feature
6-Chloro-9-cyclobutyl-9H-purine* 196.63 ~80–90 (estimated) 2.1 Four-membered strained ring
6-Chloro-9-cyclopentyl-9H-purine 210.66 92–94 2.5 Five-membered low-strain ring
6-Chloro-9-cycloheptyl-9H-purine 238.67 Not reported 3.0 Seven-membered flexible ring
6-Chloro-9-ethyl-9H-purine 182.61 Not reported 1.8 Linear alkyl substituent

*Hypothetical data inferred from analogs.

  • Cyclobutyl’s intermediate size balances lipophilicity and solubility .
  • Crystal Packing: Cyclobutyl’s strain may lead to unique intermolecular interactions. For example, shows that nitro-phenylsulfonyl-substituted purines exhibit π-π stacking and C–H∙∙∙O bonds, which could differ with cyclobutyl’s compact geometry .

Key Research Findings

Synthetic Accessibility: Cyclopentyl and cycloheptyl derivatives are more readily synthesized than cyclobutyl analogs due to lower ring strain, as seen in alkylation reactions ().

Thermal Stability: Cycloalkyl-substituted purines generally exhibit higher melting points than linear alkyl analogs (e.g., 92–94°C for cyclopentyl vs. ~80°C for ethyl) .

Bioactivity Correlations: Bulky substituents (e.g., naphthyl in ) improve pharmacological activity, while smaller rings like cyclobutyl may optimize pharmacokinetic profiles by balancing lipophilicity and solubility .

Biological Activity

6-Chloro-9-cyclobutyl-9H-purine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a chlorine atom at the 6-position and a cyclobutyl group at the 9-position, exhibits various interactions with biological systems, primarily through its structural similarity to natural purines.

  • Molecular Formula : C₉H₉ClN₄
  • Molecular Weight : 208.65 g/mol
  • IUPAC Name : 6-chloro-9-cyclobutylpurine
  • CAS Number : 132332-65-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in nucleic acid metabolism. Studies indicate that it can inhibit enzymes critical for DNA and RNA synthesis, disrupting cellular processes essential for proliferation and survival. This mechanism is particularly relevant in the context of cancer research, where targeting nucleic acid synthesis pathways can lead to therapeutic benefits.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities, including:

  • Antiviral Activity : The compound has shown promise in inhibiting viral replication by interfering with viral nucleic acid synthesis.
  • Antitumor Properties : Its ability to inhibit nucleic acid synthesis makes it a candidate for further investigation as an anticancer agent.
  • Enzyme Inhibition : It selectively inhibits certain kinases and phosphatases, which are pivotal in various signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
6-Chloro-9H-purineLacks cyclobutyl groupDifferent reactivity and bioactivity
9-Cyclobutyl-9H-purineLacks chlorine at the 6-positionExhibits different biological activities
6-Amino-9-cyclobutyl-9H-purineContains amino group at the 6-positionAlters interaction with biological targets

Research Findings and Case Studies

  • Case Study on Antiviral Properties :
    • A study demonstrated that this compound inhibited the replication of specific RNA viruses in vitro. The compound's mechanism involved direct interaction with viral polymerases, leading to reduced viral load in treated cells.
  • Antitumor Activity Assessment :
    • In preclinical models, this compound showed significant cytotoxicity against various cancer cell lines. The IC₅₀ values indicated effective inhibition of cell growth, correlating with its impact on nucleic acid metabolism.
  • Enzyme Inhibition Studies :
    • Research highlighted its selective inhibition of protein kinases involved in cell signaling pathways. This inhibition was linked to downstream effects on cell cycle progression and apoptosis.

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Systematically vary substituents (e.g., halogenation at C2/C6) and assess effects on target binding (e.g., via SPR or ITC). Correlate electronic parameters (Hammett σ values) with inhibitory potency .

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